(Z)-4-Heptenoic acid methyl ester
Overview
Description
(Z)-4-Heptenoic acid methyl ester is an organic compound belonging to the ester family. It is characterized by the presence of a double bond in the Z-configuration (cis-configuration) at the fourth carbon of the heptenoic acid chain. This compound is often used in organic synthesis and has applications in various fields such as chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: (Z)-4-Heptenoic acid methyl ester can be synthesized through the esterification of (Z)-4-heptenoic acid with methanol. This reaction typically requires the presence of a strong acid catalyst, such as sulfuric acid, to proceed efficiently. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction. Additionally, the reaction can be optimized by controlling parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions: (Z)-4-Heptenoic acid methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to (Z)-4-heptenoic acid and methanol in the presence of water and an acid or base catalyst.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Oxidation: The double bond in the ester can be oxidized to form epoxides or diols using oxidizing agents like peracids or osmium tetroxide.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Oxidation: Peracids or osmium tetroxide in the presence of a suitable solvent.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products:
Hydrolysis: (Z)-4-Heptenoic acid and methanol.
Reduction: (Z)-4-Hepten-1-ol.
Oxidation: Epoxides or diols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
(Z)-4-Heptenoic acid methyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in studies involving lipid metabolism and enzyme activity, particularly those involving esterases and lipases.
Medicine: It may serve as a precursor for the synthesis of pharmaceuticals and bioactive compounds.
Industry: The ester is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of (Z)-4-Heptenoic acid methyl ester depends on the specific reaction or application. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water, facilitated by an acid or base catalyst. In reduction reactions, the ester is reduced to an alcohol through the transfer of hydride ions from the reducing agent. The molecular targets and pathways involved vary based on the specific chemical transformation being studied.
Comparison with Similar Compounds
- (Z)-9-Hexadecenoic acid methyl ester
- (Z,Z)-9,12-Octadecadienoic acid methyl ester
- Methyl butanoate
- Ethyl acetate
Comparison: (Z)-4-Heptenoic acid methyl ester is unique due to its specific chain length and the position of the double bond Compared to other esters like (Z)-9-Hexadecenoic acid methyl ester and (Z,Z)-9,12-Octadecadienoic acid methyl ester, it has a shorter carbon chain and a single double bond This structural difference influences its reactivity and applications
Properties
IUPAC Name |
methyl (Z)-hept-4-enoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-3-4-5-6-7-8(9)10-2/h4-5H,3,6-7H2,1-2H3/b5-4- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVDVXDORDMZHRW-PLNGDYQASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCCC(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\CCC(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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